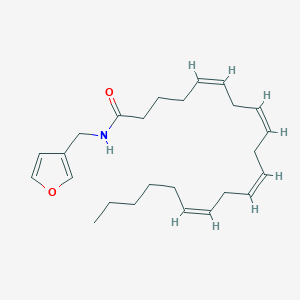

(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide

Vue d'ensemble

Description

UCM707: est un inhibiteur puissant et sélectif de la recapture des endocannabinoïdes. Il améliore les effets de l'anandamide, un cannabinoïde naturel présent dans l'organisme, en empêchant sa recapture dans les cellules. Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, notamment dans les domaines de la neurologie et de la gestion de la douleur .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de l'UCM707 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent :

Formation de la liaison amide : Ceci est généralement réalisé en faisant réagir un chlorure d'acide avec une amine en présence d'une base.

Introduction du groupe furanyle : Ceci implique l'utilisation d'un réactif contenant du furane, qui est couplé à l'intermédiaire amide dans des conditions spécifiques.

Les conditions de réaction exigent souvent un contrôle minutieux de la température et du pH pour garantir un rendement élevé et la pureté du produit final .

Méthodes de Production Industrielle

La production industrielle de l'UCM707 impliquerait probablement une mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour des volumes plus importants, la garantie d'un contrôle qualité constant et la mise en œuvre de processus de purification efficaces. Des techniques telles que la chromatographie liquide haute performance (CLHP) et la spectrométrie de masse sont couramment utilisées pour vérifier la pureté et l'identité du composé .

Analyse Des Réactions Chimiques

Types de Réactions

L'UCM707 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cela peut se produire au niveau du groupe furanyle, conduisant à la formation de divers dérivés oxydés.

Réduction : La liaison amide peut être réduite dans des conditions spécifiques pour produire l'amine correspondante.

Réactifs et Conditions Communes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Principaux Produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'UCM707. Ces dérivés peuvent avoir des propriétés pharmacologiques différentes et sont souvent étudiés pour comprendre la relation structure-activité du composé .

Applications de la Recherche Scientifique

L'UCM707 a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier les mécanismes de la recapture et du métabolisme des endocannabinoïdes.

Biologie : Les chercheurs utilisent l'UCM707 pour étudier le rôle des endocannabinoïdes dans divers processus physiologiques, notamment la modulation de la douleur et la neuroprotection.

Médecine : L'UCM707 a des applications thérapeutiques potentielles dans le traitement de maladies telles que la douleur chronique, les maladies neurodégénératives et les troubles anxieux.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments ciblant le système endocannabinoïde

Mécanisme d'Action

L'UCM707 exerce ses effets en inhibant la recapture de l'anandamide, augmentant ainsi ses niveaux dans la fente synaptique. Cela potentialise l'activation des récepteurs cannabinoïdes, en particulier les récepteurs CB1 et CB2, qui sont impliqués dans la modulation de la douleur, de l'humeur et de la neuroprotection. L'inhibition de la recapture des endocannabinoïdes par l'UCM707 est sélective et puissante, ce qui en fait un outil précieux pour l'étude du système endocannabinoïde .

Applications De Recherche Scientifique

UCM707 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the mechanisms of endocannabinoid uptake and metabolism.

Biology: Researchers use UCM707 to investigate the role of endocannabinoids in various physiological processes, including pain modulation and neuroprotection.

Medicine: UCM707 has potential therapeutic applications in treating conditions such as chronic pain, neurodegenerative diseases, and anxiety disorders.

Industry: The compound is used in the development of new pharmaceuticals targeting the endocannabinoid system

Mécanisme D'action

UCM707 exerts its effects by inhibiting the reuptake of anandamide, thereby increasing its levels in the synaptic cleft. This potentiates the activation of cannabinoid receptors, particularly CB1 and CB2 receptors, which are involved in modulating pain, mood, and neuroprotection. The inhibition of endocannabinoid uptake by UCM707 is selective and potent, making it a valuable tool for studying the endocannabinoid system .

Comparaison Avec Des Composés Similaires

Composés Similaires

AM404 : Un autre inhibiteur de la recapture des endocannabinoïdes, mais avec une structure chimique différente.

VDM11 : Fonction similaire mais moins puissant que l'UCM707.

Unicité de l'UCM707

L'UCM707 est unique en raison de sa forte puissance et de sa sélectivité pour inhiber la recapture des endocannabinoïdes. Contrairement à certains autres inhibiteurs, il n'inhibe pas de manière significative l'hydrolase des amides d'acides gras (FAAH), une enzyme qui décompose l'anandamide. Cette sélectivité rend l'UCM707 particulièrement utile pour étudier les effets spécifiques de l'inhibition de la recapture des endocannabinoïdes sans les effets de confusion de l'inhibition de la FAAH .

Si vous avez d'autres questions ou si vous avez besoin de plus d'informations, n'hésitez pas à demander !

Propriétés

IUPAC Name |

N-(furan-3-ylmethyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)26-22-24-20-21-28-23-24/h6-7,9-10,12-13,15-16,20-21,23H,2-5,8,11,14,17-19,22H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNNBSHTNRBBBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=COC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693975 | |

| Record name | N-[(Furan-3-yl)methyl]icosa-5,8,11,14-tetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

390824-20-1 | |

| Record name | N-[(Furan-3-yl)methyl]icosa-5,8,11,14-tetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.